molecular formula C18H18N2O3 B12216265 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol

Cat. No.: B12216265
M. Wt: 310.3 g/mol
InChI Key: SNABOLIQDZIZRI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at the 5-position of the pyrazole ring, substituted with a 3,4-dimethoxyphenyl group at the 3-position and a 3-methylphenyl group at the 1-position.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)20-18(21)11-15(19-20)13-7-8-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3

InChI Key

SNABOLIQDZIZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Pathway

This method begins with the condensation of 3,4-dimethoxybenzaldehyde and 3-methylphenylhydrazine . Under acidic conditions (e.g., acetic acid), the hydrazine reacts with the aldehyde to form a hydrazone intermediate. Subsequent cyclization at elevated temperatures (80–100°C) yields the pyrazole ring.

Critical Steps :

  • Hydrazone Formation : Conducted in ethanol or methanol at 25–50°C for 4–6 hours.

  • Cyclization : Requires refluxing in a polar aprotic solvent (e.g., DMF) with a catalytic amount of HCl or H₂SO₄.

Example Procedure :

  • Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) and 3-methylphenylhydrazine (10 mmol) in 50 mL ethanol.

  • Stir at 40°C for 5 hours to form the hydrazone.

  • Add concentrated HCl (2 mL) and reflux at 90°C for 8 hours.

  • Cool, filter, and recrystallize from ethanol to obtain the product (yield: 78%).

Malonate-Alkylation Pathway

Adapted from herbicide intermediate synthesis, this route employs dimethyl malonate , formamide derivatives , and alkylating agents (e.g., dimethyl sulfate).

Key Reactions :

  • Alkylation of Malonate : Dimethyl malonate reacts with DMF and dimethyl sulfate in dichloroethane at 50–70°C to form a keto-ester intermediate.

  • Cyclization with Methylhydrazine : The intermediate undergoes cyclization with methylhydrazine in methanol, followed by acid hydrolysis (H₂SO₄) to decarboxylate and form the pyrazole.

Optimized Conditions :

  • Solvent : Dichloroethane or toluene.

  • Catalyst : Triethylamine (base) to scavenge acids.

  • Yield : Up to 92% when using DMF and dimethyl sulfate.

Optimization of Reaction Conditions

Catalytic Systems

  • Acid Catalysts : HCl and H₂SO₄ are effective for cyclization but may lead to side reactions (e.g., over-oxidation).

  • Base Catalysts : Triethylamine improves selectivity in malonate alkylation, reducing byproduct formation.

Solvent and Temperature Effects

ParameterCondensation-CyclizationMalonate-Alkylation
Solvent Ethanol/DMFDichloroethane
Temperature 40–90°C50–70°C
Reaction Time 8–12 hours5–7 hours
Yield 70–78%65–92%

Polar solvents enhance cyclization efficiency, while non-polar solvents favor alkylation steps.

Industrial Scalability Considerations

Industrial production prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Reduce reaction times by 30% compared to batch processes.

  • Automated Workup Systems : Improve purity (≥97%) through precise pH control during neutralization.

  • Waste Management : Alkylating agents (e.g., dimethyl sulfate) require careful handling due to toxicity; alternatives like diethyl sulfate are less hazardous but costlier .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

1. Antioxidant Activity

Research has shown that pyrazole derivatives, including 3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol, exhibit significant antioxidant properties. A study published in ACS Omega evaluated various pyrazole derivatives for their radical scavenging activities using the DPPH assay. The results indicated that many of these compounds demonstrated superior antioxidant activity compared to standard antioxidants like ascorbic acid .

2. Anticancer Potential

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative similar to this compound was found to induce apoptosis in colorectal carcinoma cells (RKO) in a dose-dependent manner . This suggests potential applications in cancer therapy.

3. Thrombopoietin Receptor Agonism

Another significant application is related to enhancing platelet production through thrombopoietin receptor agonism. A patent describes a compound structurally related to this compound that acts as an agonist for the thrombopoietin receptor, potentially useful in treating thrombocytopenia . This highlights the compound's relevance in hematological disorders.

Case Studies

Case Study 1: Synthesis and Evaluation of Antioxidant Activity

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their antioxidant activities using the DPPH method. Among these compounds, one derivative showed remarkable radical scavenging activity, outperforming ascorbic acid as a standard . This indicates that modifications to the pyrazole structure can enhance its biological properties.

Case Study 2: Anticancer Activity Assessment

A comprehensive study investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives displayed significant cytotoxicity against RKO cells, with mechanisms involving apoptosis being elucidated through further biochemical assays . This positions pyrazole derivatives as promising candidates for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interaction: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol with analogous pyrazol-5-ol derivatives, focusing on substituent effects, molecular properties, and biological activities.

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound 3,4-Dimethoxyphenyl (3), 3-Methylphenyl (1) C₁₈H₁₈N₂O₃ 310.35 g/mol Electron-donating methoxy groups enhance lipophilicity; methyl group introduces steric hindrance
3-Phenyl-1H-pyrazol-5-ol (CAS 5203-91-8) Phenyl (3) C₉H₈N₂O 160.17 g/mol Simpler structure; lacks methoxy/methyl groups, leading to lower molecular weight and altered solubility
3-(3,4-Dichlorophenyl)-α-(3-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-5-propanoic acid (CAS 872858-56-5) 3,4-Dichlorophenyl (3), Pyridinyl (1) C₂₄H₁₉Cl₂N₃O₂ 476.33 g/mol Chlorine substituents increase electronegativity; pyridinyl group enhances coordination potential
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol (CAS 1246061-20-0) Tetrahydrothiophene (1), 3-Methoxyphenyl (3) C₁₄H₁₆N₂O₄S 308.35 g/mol Sulfone group improves solubility; methoxy group retains electron-donating effects

Key Research Findings

Substituent-Driven Activity : Electron-donating groups (e.g., methoxy) on the phenyl ring reduce MAO inhibition compared to electron-withdrawing groups (e.g., fluorine), as observed in fluorophenyl pyrazolines .

Solubility Trade-offs : Methoxy groups enhance lipid solubility but may necessitate formulation adjustments for therapeutic applications .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol, also known as Y020-3354, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that contributes to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular Weight 310.35 g/mol
Molecular Formula C18H18N2O3
LogP 3.4089
LogD 1.6715
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 45.493 Ų
InChI Key LEGLDKSCALEPRS-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations of related compounds have shown effectiveness against various pathogens, including gram-positive and gram-negative bacteria as well as fungi. For instance, compounds structurally similar to this compound have been tested against:

  • Gram-negative bacteria : Pseudomonas aeruginosa, Klebsiella pneumoniae
  • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis
  • Fungi : Candida albicans

The zone of inhibition (ZOI) results indicated that many tested derivatives showed moderate to high inhibition potency against these pathogens .

Antiproliferative Activity

In addition to antimicrobial effects, pyrazole derivatives have been investigated for their antiproliferative activities against cancer cell lines. For example, compounds similar to Y020-3354 were evaluated against K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that several derivatives exhibited significant cytotoxic effects, with some showing IC50 values in low micromolar ranges .

The mechanism of action for the biological activities of pyrazole derivatives often involves the inhibition of key enzymes or pathways involved in microbial growth and cancer cell proliferation. For example:

  • Antimicrobial Mechanism : Molecular docking studies have suggested that these compounds may inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Antiproliferative Mechanism : Compounds have been shown to induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy. Among these, certain compounds demonstrated remarkable potency against MRSA with MIC values as low as 0.068 μg/mL .
  • Antiproliferative Study :
    Another investigation focused on the antiproliferative effects of related pyrazole compounds on MCF-7 cells. The study revealed a significant reduction in cell viability, suggesting potential therapeutic applications in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of substituted diketones with hydrazine derivatives. A common approach involves refluxing 1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione with 3-methylphenylhydrazine in ethanol/acetic acid under controlled conditions. Key parameters include reaction time (e.g., 7 hours), solvent polarity, and stoichiometric ratios of reagents. Optimizing these parameters can improve yields up to 45% .
  • Critical Factors : Temperature control (reflux vs. microwave-assisted heating), purification techniques (silica gel chromatography), and acid catalysis (glacial acetic acid) significantly impact product purity and yield .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Techniques : X-ray crystallography provides definitive structural confirmation, revealing dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups). Complementary methods include 1H^1 \text{H}/13C^{13} \text{C} NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm) and IR spectroscopy for hydroxyl (∼3400 cm1^{-1}) and carbonyl (∼1650 cm1^{-1}) identification .
  • Data Interpretation : Crystallographic data (e.g., CCDC deposition numbers) and spectral cross-validation are critical to rule out polymorphic variations .

Q. What are the primary chemical reactivities of this pyrazole derivative, and how do substituents influence its behavior?

  • Reactivity : The hydroxyl group at position 5 participates in hydrogen bonding (O–H···N), while methoxy groups undergo demethylation under strong acidic conditions. The pyrazole core is susceptible to electrophilic substitution at the 4-position, influenced by electron-donating substituents (e.g., 3-methylphenyl) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the aryl rings reduce nucleophilicity, whereas methoxy groups enhance solubility in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?

  • Strategy : Use design of experiments (DoE) to systematically vary temperature, solvent (e.g., DMF vs. ethanol), and catalyst (e.g., POCl3_3) for regioselective functionalization. For example, phosphorous oxychloride-mediated cyclization at 120°C improves yields of triazolo-thiadiazine derivatives .
  • Case Study : Substituting the 3-methylphenyl group with fluorinated aryl rings increases metabolic stability, as shown in analogous pyrazole-triazole hybrids .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

  • In Silico Methods : Molecular docking (e.g., AutoDock Vina) against targets like COX-2 or 5-LOX reveals binding affinities correlated with anti-inflammatory activity. QSAR models highlight the importance of logP (∼2.8) and polar surface area (∼90 Å2^2) for membrane permeability .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC50_{50} values from enzyme inhibition studies) to refine models .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50} variability) be resolved?

  • Root Cause Analysis : Variability may arise from assay conditions (e.g., cell line differences, solvent DMSO concentration). For instance, IC50_{50} values for similar pyrazoles range from 5–50 µM depending on cell type .
  • Mitigation : Standardize protocols (e.g., MTT assay in triplicate) and use positive controls (e.g., celecoxib for COX-2 inhibition) to ensure reproducibility .

Q. What strategies enable selective functionalization of the pyrazole core for structure-activity relationship (SAR) studies?

  • Approach : Employ protecting groups (e.g., TBS for hydroxyl) to direct reactions to specific sites. For example, Pd-catalyzed Suzuki coupling introduces aryl groups at the 4-position without disrupting methoxy substituents .
  • Case Study : Introducing a trifluoromethyl group at position 5 enhances metabolic stability but reduces aqueous solubility, requiring formulation optimization .

Methodological Guidelines

  • Synthesis Optimization : Use response surface methodology (RSM) to model interactions between temperature, pH, and reagent concentration .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in open-access repositories and report melting points with calibrated instruments .
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic derivatives, particularly those with >50% inhibition in preliminary screens .

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